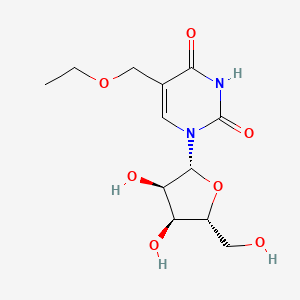
5-Ethoxymethyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxymethyluridine is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is known for its insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .
Vorbereitungsmethoden
The synthesis of 5-Ethoxymethyluridine involves several steps. One common method includes the reaction of uridine with ethyl chloroformate in the presence of a base, followed by the introduction of an ethoxymethyl group. The reaction conditions typically involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of biocatalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
5-Ethoxymethyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxymethyl group is replaced by other nucleophiles under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Ethoxymethyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It is employed in studies involving DNA replication and repair mechanisms.
Medicine: This compound is used in the development of antiviral and anticancer therapies due to its ability to interfere with DNA synthesis.
Industry: It is utilized in the production of diagnostic tools and research reagents
Wirkmechanismus
5-Ethoxymethyluridine exerts its effects by incorporating into replicated DNA, thereby disrupting the normal DNA synthesis processThe molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
5-Ethoxymethyluridine is similar to other thymidine analogs such as 5-methyluridine and 5-methoxymethyluridine. its unique ethoxymethyl group provides distinct properties, such as enhanced stability and specific insertional activity towards DNA. This makes it particularly useful for applications requiring precise DNA labeling and tracking .
Similar compounds include:
5-Methyluridine: A thymidine analog with a methyl group.
5-Methoxymethyluridine: A thymidine analog with a methoxymethyl group.
Eigenschaften
Molekularformel |
C12H18N2O7 |
|---|---|
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O7/c1-2-20-5-6-3-14(12(19)13-10(6)18)11-9(17)8(16)7(4-15)21-11/h3,7-9,11,15-17H,2,4-5H2,1H3,(H,13,18,19)/t7-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
YJEAZHXZOAYSSP-TURQNECASA-N |
Isomerische SMILES |
CCOCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
CCOCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


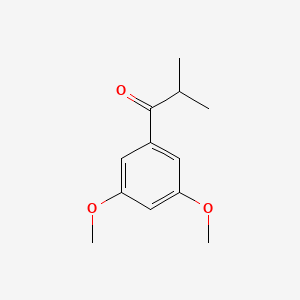

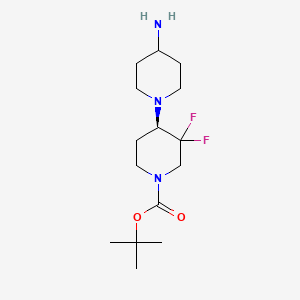
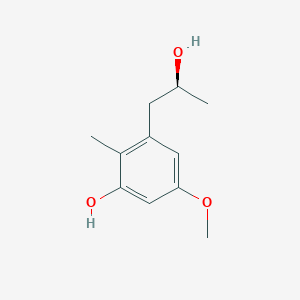

![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
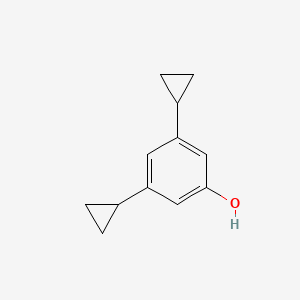
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)

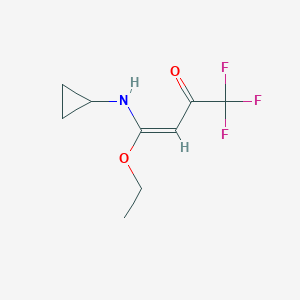
![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)
![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)
